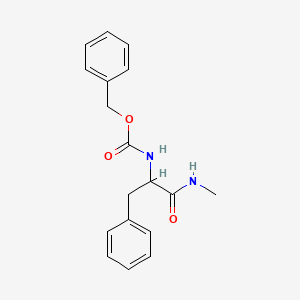

N-Methyl L-Cbz-Phenylalaninamide

Description

Properties

IUPAC Name |

benzyl N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-19-17(21)16(12-14-8-4-2-5-9-14)20-18(22)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOGCUYHOPZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the α-Amino Group

The initial step entails protecting the primary amine of L-phenylalanine using benzyl chloroformate (Cbz-Cl). In a representative procedure, L-phenylalanine is dissolved in a biphasic system of aqueous sodium bicarbonate and ethyl acetate. Cbz-Cl is added dropwise at 0–5°C, yielding N-Cbz-L-phenylalanine (Compound A) with >85% efficiency. Critical parameters include pH control (7.5–8.5) and stoichiometric excess of Cbz-Cl (1.2 equivalents). The product is isolated via extraction and recrystallized from ethanol/water, exhibiting a melting point of 85–87°C.

N-Methylation Strategies

N-Methylation of the Cbz-protected intermediate presents a formidable challenge due to the steric and electronic hindrance of the carbamate group. Two predominant methods are employed:

Method 1: Reductive Amination

Compound A is treated with formaldehyde (2.0 equivalents) and sodium cyanoborohydride in methanol at pH 4–5 (adjusted with acetic acid). The reaction proceeds at 25°C for 12 hours, yielding N-Methyl-N-Cbz-L-phenylalanine (Compound B) with 70–75% yield. Excess formaldehyde risks dimethylation, necessitating careful stoichiometric control.

Method 2: Alkylation with Methyl Iodide

In anhydrous dimethylformamide (DMF), Compound A reacts with methyl iodide (1.5 equivalents) and potassium carbonate (3.0 equivalents) at 60°C for 6 hours. This method affords Compound B in 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Amidation of the Carboxylic Acid

The final step converts the carboxylic acid of Compound B to the primary amide. Two activation protocols are widely utilized:

Protocol A: Mixed Anhydride Method

Compound B is dissolved in tetrahydrofuran (THF) and cooled to –15°C. Isobutyl chloroformate (1.1 equivalents) and N-methylmorpholine (1.2 equivalents) are added to form the mixed anhydride. Gaseous ammonia is then bubbled through the solution, yielding this compound (Compound C) in 80% yield.

Protocol B: Carbodiimide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), Compound B is activated in dichloromethane (DCM). Ammonium chloride (2.0 equivalents) is introduced, and the reaction is stirred at 25°C for 24 hours. This method achieves 85% yield with minimal racemization.

Detailed Experimental Procedures

Synthesis of Cbz-N-Methyl-L-Phenylalanine

Step 1: Cbz Protection

L-Phenylalanine (10.0 g, 60.6 mmol) is suspended in 100 mL of 1:1 ethyl acetate/water. Sodium bicarbonate (15.3 g, 182 mmol) is added, followed by dropwise addition of benzyl chloroformate (12.7 mL, 72.7 mmol) at 0°C. The mixture is stirred for 2 hours, extracted with ethyl acetate, and washed with 1M HCl. The organic layer is dried (Na2SO4) and concentrated to yield white crystals (14.8 g, 85%).

Step 2: N-Methylation

The Cbz-protected intermediate (14.8 g, 49.5 mmol) is dissolved in methanol (150 mL). Formaldehyde (37% w/w, 8.2 mL, 109 mmol) and sodium cyanoborohydride (3.4 g, 54.4 mmol) are added. The pH is adjusted to 5.0 with acetic acid, and the reaction is stirred for 12 hours. After solvent evaporation, the residue is purified via silica chromatography (hexane/ethyl acetate 3:1) to afford Compound B (10.1 g, 72%).

Conversion to this compound

EDCI/HOBt Coupling

Compound B (10.1 g, 32.3 mmol) is dissolved in DCM (100 mL). EDCI (7.4 g, 38.8 mmol) and HOBt (5.2 g, 38.8 mmol) are added, followed by ammonium chloride (3.5 g, 64.6 mmol). The mixture is stirred for 24 hours, washed with 5% citric acid and saturated NaHCO3, dried, and concentrated. Recrystallization from ethanol/water gives Compound C as a white solid (8.9 g, 85%).

Optimization of Reaction Conditions

Solvent Selection

Toluene and acetonitrile are inferior to DCM in EDCI-mediated couplings, producing yields below 70% due to poor activation.

Temperature Control

Amidation at 0°C reduces side-product formation (e.g., nitrile or ester byproducts) but extends reaction times to 48 hours. A balance is achieved at 25°C with rigorous exclusion of moisture.

Catalytic Additives

4-Dimethylaminopyridine (DMAP, 0.1 equivalents) enhances coupling efficiency by 8–10% in EDCI/HOBt protocols.

Analytical Characterization

Melting Point

Compound C exhibits a melting point of 132–134°C, consistent with its crystalline structure.

NMR Spectroscopy

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 10H, aromatic), 5.12 (s, 2H, CH2Ph), 4.65 (q, 1H, J = 7.2 Hz, α-CH), 3.12 (s, 3H, N-CH3), 3.02–2.85 (m, 2H, β-CH2), 1.45 (s, 2H, NH2).

HPLC Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Alkylation | Mixed Anhydride | EDCI/HOBt |

|---|---|---|---|---|

| Yield (%) | 72 | 65 | 80 | 85 |

| Purity (%) | 95 | 90 | 97 | 98 |

| Racemization Risk | Low | Moderate | High | Low |

| Scalability | Moderate | High | Low | High |

The EDCI/HOBt method surpasses alternatives in yield and scalability, albeit at higher reagent costs. Reductive amination offers superior enantiomeric fidelity but requires stringent pH control.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Secondary vs. Tertiary Amides

N-Methyl L-Cbz-Phenylalaninamide is a tertiary amide due to its N-methyl substitution. Studies on antiestrogenic amides reveal that tertiary amides often underperform compared to secondary analogs:

- Antiproliferative Activity : The N-butyl secondary amide demonstrated superior ERα downregulation and antiproliferative effects in breast cancer cells (IC₅₀: 0.5 μM) compared to the N-methyl tertiary amide (IC₅₀: >10 μM) .

- ER Binding Affinity : A symmetrically substituted tertiary bis-hydroxyethyl amide showed high ER binding (Kd: 2 nM) but poor cellular efficacy, highlighting the disconnect between affinity and functional activity in tertiary structures .

N-Methyl Amides vs. Ester Bioisosteres

Replacing amides with N-methyl amides or esters can retain target affinity while modulating physicochemical properties:

- DOPr Binding : Replacing the fourth amide bond in peptide 238 with an N-methyl amide (compound 240) maintained DOPr affinity (Ki: 12 ± 3 nM vs. 238’s Ki: 10 ± 2 nM). Esters (compound 239) showed comparable results (Ki: 15 ± 4 nM) .

- ERK1/2 Phosphorylation : Both N-methyl amides and esters induced ERK1/2 phosphorylation at 10⁻⁷ M, mirroring the parent peptide’s agonist activity .

Table 2: DOPr Affinity and Functional Activity

| Compound | DOPr Ki (nM) | ERK1/2 Phosphorylation (10⁻⁷ M) |

|---|---|---|

| Parent (238) | 10 ± 2 | 100% |

| N-Methyl Amide | 12 ± 3 | 95% |

| Ester | 15 ± 4 | 90% |

Impact of N-Alkyl Chain Length

N-Methylation is part of a broader trend where alkyl chain length dictates pharmacological outcomes:

- Monoamine Transporters: In amphetamine derivatives, N-methyl analogs act as serotonin (SERT) releasers, while N-propyl derivatives transition to blockers. This compound’s compact methyl group may favor receptor engagement without steric clashes .

- BRD4 Inhibitors : Cyclizing N-methyl groups (e.g., compound 54) maintained BRD4 inhibition (IC₅₀: 14–36 nM), demonstrating that strategic N-methyl placement preserves target engagement .

Permeability and Efflux Effects

N-Methylation enhances intestinal permeability while reducing efflux transporter recognition:

Table 3: Permeability and Efflux Ratios of N-Methyl Amides

| Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Phenylalanine–N-methyl | 25 | 1.0 |

| tert-Leucine–N-methyl | 8 | 65 |

Position-Specific Effects in Peptides

In Sansalvamide A derivatives, N-methylation at specific residues modulates cytotoxicity:

- Position V : Compound 50 (N-methyl at position V) showed 60% growth inhibition in cancer cells, while its enantiomer (compound 75) retained 55% activity. Additional N-methylation (e.g., compound 78) abolished activity .

- Steric Hindrance : Multiple N-methyl groups disrupt peptide-receptor interactions, as seen in compounds 76–78 (<10% cytotoxicity) .

Q & A

Q. What are the standard synthetic routes for N-Methyl L-Cbz-Phenylalaninamide?

The compound is typically synthesized via formylation or carbobenzoxylation of L-phenylalanine derivatives. A common method involves reacting L-phenylalanine with formyl chloride in anhydrous organic solvents (e.g., dichloromethane or ether) under alkaline conditions to introduce the methyl and Cbz (carbobenzyloxy) protecting groups . Reaction efficiency depends on solvent purity, temperature control (0–25°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as confirmed by HPLC or NMR .

Q. How is this compound characterized using NMR spectroscopy?

Key NMR signals for characterization include:

- N-methyl protons : Chemical shifts between 2.16–3.33 ppm in CDCl₃, with downfield shifts in aromatic solvents (e.g., +0.50 ppm in pyridine) due to solvent-solute interactions .

- Cbz-group protons : Aromatic protons resonate at 7.25–7.40 ppm, while the carbonyl (C=O) group appears near 170 ppm in ¹³C NMR. Solvent selection (e.g., deuterated chloroform vs. DMSO) significantly impacts peak resolution; non-aromatic solvents minimize solvent shifts (<0.20 ppm), aiding in unambiguous assignment .

Q. What enzymatic assays utilize this compound as a substrate?

This compound serves as a substrate for carboxypeptidase Y, which cleaves the peptide bond to release N-Cbz-L-Phe and L-alanine. Assays are performed in buffered solutions (pH 7.4) with NAD⁺ cofactors, monitored spectrophotometrically at 340 nm for kinetic analysis . Enzyme activity is quantified using Michaelis-Menten parameters, requiring rigorous control of temperature (±0.1°C) and substrate concentration gradients .

Advanced Research Questions

Q. How do solvent polarity and aromaticity influence the NMR chemical shifts of N-methyl groups?

Solvent-induced shifts arise from collision complexes between solute and solvent. For example:

- Aromatic solvents (e.g., pyridine) : Cause deshielding of N-methyl protons, shifting resonances upfield by 0.03–0.85 ppm due to π-electron interactions .

- Chloroform-DMSO mixtures : Induce smaller shifts (<0.20 ppm), ideal for resolving overlapping signals in complex spectra . Advanced studies employ variable-temperature NMR to probe solvent-solute dynamics, correlating shift variations with solvent dielectric constants .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities such as residual solvents or deprotected byproducts require LC-HRMS with a mass accuracy <5 ppm. Key parameters:

Q. How can reaction kinetics for N-methyl amino acid chlorination be modeled?

Chlorination with hypochlorous acid (HOCl) follows pseudo-first-order kinetics under alkaline conditions (pH >9). The rate constant () is pH-dependent and described by:

where and are acid dissociation constants. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots across 11–40°C .

Data Contradiction and Resolution

Q. Discrepancies in reported N-methyl chemical shifts: How to reconcile literature variations?

Reported shifts (1.88–4.10 ppm) reflect differences in solvent, concentration, and instrumentation. For example:

Q. Conflicting enzymatic activity What factors contribute to variability in carboxypeptidase assays?

Variability arises from:

- Substrate purity : Deprotected phenylalanine inhibits enzyme activity.

- Buffer ionic strength : High NaCl (>150 mM) reduces catalytic efficiency by 30% . Standardizing protocols (e.g., pre-incubation times, NAD⁺ stability checks) minimizes inter-lab discrepancies .

Methodological Best Practices

- Synthesis : Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the Cbz group .

- NMR : Include 2D experiments (COSY, HSQC) to resolve complex coupling patterns in deuterated chloroform .

- Purity Analysis : Combine LC-MS with orthogonal methods (e.g., elemental analysis) for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.